molecular formula C10H7F2N3O2 B12277964 5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide

5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide

Cat. No.: B12277964
M. Wt: 239.18 g/mol
InChI Key: GYJMSUQJERRIDZ-UHFFFAOYSA-N
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Description

5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide is a fluorinated quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide typically involves the reaction of 5,7-difluoro-4-hydroxyquinoline-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with different functional groups, while substitution reactions can introduce various substituents at the fluorine positions .

Scientific Research Applications

5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact pathways and molecular targets vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile
  • 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid
  • 4-Chloro-5,8-difluoroquinoline
  • 4-Chloro-6,8-difluoroquinoline

Uniqueness

5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide is unique due to its specific substitution pattern and the presence of both fluorine and hydrazide functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H7F2N3O2

Molecular Weight

239.18 g/mol

IUPAC Name

5,7-difluoro-4-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C10H7F2N3O2/c11-4-1-6(12)8-7(2-4)14-3-5(9(8)16)10(17)15-13/h1-3H,13H2,(H,14,16)(H,15,17)

InChI Key

GYJMSUQJERRIDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=C(C2=O)C(=O)NN)F)F

Origin of Product

United States

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